5-p-Coumaroylquinic acid
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Overview
Description
5-p-Coumaroylquinic acid is a natural product found in Lonicera japonica with data available.
Scientific Research Applications
Identification and Characterization in Coffee Beans
5-p-Coumaroylquinic acid has been identified and characterized in green coffee beans. It is one of several minor p-coumaric acid-containing chlorogenic acids detected in coffee beans, contributing to the comprehensive characterization of chlorogenic acids in coffee (Clifford et al., 2006).
Role in Fruit Composition
In quince fruit (Cydonia oblonga Mill.), 4-p-coumaroylquinic acid was identified among other hydroxycinnamic acids. This research contributes to understanding the phenolic profiles of fruits and their potential health benefits (Stojanović et al., 2017).
Biomarkers in Apple Cultivars
4-p-Coumaroylquinic acid has been identified as a biomarker in apple cultivars. This compound plays a role in the metabolomic differentiation between apple cultivars resistant and susceptible to rosy apple aphid, demonstrating its relevance in agricultural research and plant resistance studies (Alonso-Salces et al., 2022).
Polyphenol Profiles and Antioxidant Properties
This compound has been identified in Osmanthus fragrans flowers. Its presence, along with other phenolic compounds, contributes to the antioxidant properties of these flowers, highlighting the potential for developing natural antioxidant sources (Li et al., 2017).
Antibacterial and Antifungal Properties
This compound demonstrated antibacterial activity against bacterial strains and antifungal activity against Magnaporthe grisea. This research explores the potential of quinic acid derivatives for developing antibacterial and antifungal agents (Zhang et al., 2013).
Properties
Molecular Formula |
C16H18O8 |
---|---|
Molecular Weight |
338.31 g/mol |
IUPAC Name |
(1S,3R,4R,5R)-1,3,4-trihydroxy-5-[3-(4-hydroxyphenyl)prop-2-enoyloxy]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22)/t11-,12-,14-,16+/m1/s1 |
InChI Key |
BMRSEYFENKXDIS-NCZKRNLISA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O |
Synonyms |
5-p-coumaroylquinic acid 5-pCoQA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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